molecular formula C6H6BrClO B575298 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride CAS No. 164795-74-8

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride

Cat. No.: B575298
CAS No.: 164795-74-8
M. Wt: 209.467
InChI Key: CYEOMBUIDXDKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is a chemical compound with the molecular formula C6H7BrClO. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure. The presence of a bromine atom and a carbonyl chloride group makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride typically involves the bromination of bicyclo[1.1.1]pentane followed by the introduction of the carbonyl chloride group. One common method involves the reaction of bicyclo[1.1.1]pentane with bromine in the presence of a catalyst to form 3-bromobicyclo[1.1.1]pentane. This intermediate is then reacted with phosgene (COCl2) to introduce the carbonyl chloride group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. Safety measures are also crucial due to the reactivity of the intermediates and the use of hazardous chemicals like phosgene .

Chemical Reactions Analysis

Types of Reactions

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The bromine atom also contributes to the compound’s reactivity by facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-Chlorobicyclo[1.1.1]pentane-1-carbonyl chloride
  • 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride

Uniqueness

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is unique due to its combination of a highly strained bicyclic structure with reactive bromine and carbonyl chloride groups. This combination makes it a versatile reagent in organic synthesis and a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-bromobicyclo[1.1.1]pentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEOMBUIDXDKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664972
Record name 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164795-74-8
Record name 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.